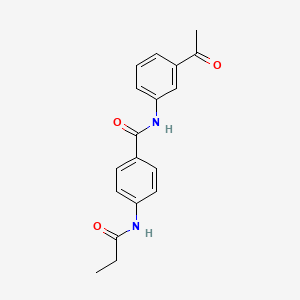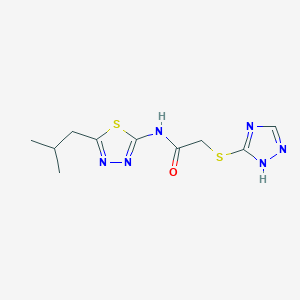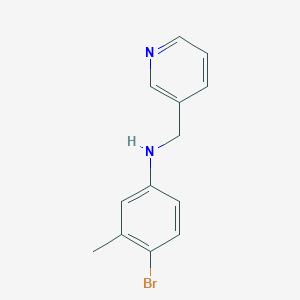![molecular formula C17H16N2O4S B5843227 ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5843227.png)
ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate, also known as EFACT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed for its potential use in various applications, including as a tool for studying biological processes and as a potential therapeutic agent.
作用机制
The mechanism of action of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate involves its ability to inhibit the activity of certain enzymes, including caspases. This inhibition occurs through the binding of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate to the active site of the enzyme, preventing it from carrying out its normal function. This mechanism of action has potential therapeutic implications, particularly in the treatment of diseases characterized by excessive cell death.
Biochemical and Physiological Effects:
ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to have several biochemical and physiological effects, including its ability to inhibit caspase activity and protect cells from death. Additionally, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to have anti-inflammatory effects, which could have potential therapeutic implications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
Ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has several advantages for use in lab experiments, including its ability to inhibit caspase activity and protect cells from death. Additionally, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is a synthetic compound, which allows for precise control over its properties and purity. However, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate, including its potential use as a therapeutic agent in the treatment of diseases characterized by excessive cell death. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate and its potential applications in various scientific fields.
合成方法
The synthesis of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate involves several steps, beginning with the reaction of 2-furoyl chloride with ethyl 4-aminobenzoate to form 2-furoyl ethyl 4-aminobenzoate. This intermediate is then reacted with thiourea to form ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. The synthesis of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been optimized to yield high purity and yield.
科学研究应用
Ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been used in various scientific research applications, including as a tool for studying cellular processes and as a potential therapeutic agent. In cellular studies, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of certain enzymes, including caspases, which play a role in programmed cell death. This inhibition has been shown to protect cells from death under certain conditions.
属性
IUPAC Name |
ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-22-16(21)12-5-7-13(8-6-12)18-17(24)19-15(20)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3,(H2,18,19,20,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTIDFLFFHSCNI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843144.png)





![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)

![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)

![N~3~-acetyl-N~1~-[4-(acetylamino)phenyl]-beta-alaninamide](/img/structure/B5843234.png)
![N-[2-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5843243.png)
